molecular formula C13H24O4 B072578 Ethylmalonic acid dibutyl ester CAS No. 1113-92-4

Ethylmalonic acid dibutyl ester

Cat. No. B072578
CAS RN: 1113-92-4
M. Wt: 244.33 g/mol
InChI Key: IYHANSLELCOANS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethylmalonic acid dibutyl ester can be synthesized through various chemical pathways, involving esterification, transesterification, or specific organic reactions tailored to produce this compound. A notable synthesis approach includes the reaction of ethylmalonic acid with butanol in the presence of catalytic or stoichiometric amounts of acid or base to facilitate esterification. Another method involves the transesterification of diethyl malonate with n-butanol, catalyzed by enzymes or chemical catalysts, producing ethylmalonic acid dibutyl ester with high selectivity and yield (Bondar et al., 1965).

Scientific Research Applications

  • Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry : This method uses derivatives like Ethylmalonic acid dibutyl ester for the selective analysis of dicarboxylic acids, exploiting the specificity of tandem mass spectrometry. It's particularly effective for measuring methylmalonic acid in serum, plasma, and urine (Kushnir et al., 2001).

  • Diagnosis of Ethylmalonic Aciduria : A method using capillary electrophoresis with capacitively coupled contactless conductivity detection was developed for determining urinary ethylmalonic acid, essential for diagnosing ethylmalonic aciduria (Özçelik et al., 2020).

  • Asymmetric Total Synthesis of Compounds : Ethylmalonic acid dibutyl ester is used in the stereocontrolled radical cyclisations for the synthesis of various biologically active compounds (Ihara et al., 1990).

  • Understanding Ethylmalonic Encephalopathy : Research involving the metabolism of ethylmalonic acid in conditions like ethylmalonic encephalopathy sheds light on the biochemistry of this condition and helps in its diagnosis (Nowaczyk et al., 1998).

  • Biodegradation of Phthalic Acid Esters in Marine Regions : Research on the biodegradation of phthalic acid esters, including Ethylmalonic acid dibutyl ester, helps in understanding environmental impacts and potential bioremediation strategies (Taylor et al., 1981).

  • Percutaneous Penetration Studies : Studies on the percutaneous penetration of various esters, including Ethylmalonic acid dibutyl ester, provide insights into their potential in medical and cosmetic applications (Sherertz & Sloan, 2004).

Safety And Hazards

Ethylmalonic acid dibutyl ester is classified as a warning under the GHS07 safety standard . The compound has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

dibutyl 2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHANSLELCOANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030823
Record name Dibutyl ethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylmalonic acid dibutyl ester

CAS RN

1113-92-4
Record name Dibutyl ethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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